molecular formula C14H18N2O B7904260 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Katalognummer B7904260
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: HQXCWUWCXHNQKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • GlyT1 Inhibitors : A class of 4-aryl-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1- ones has been developed as potent and selective GlyT1 inhibitors. These compounds exhibit selectivity against the GlyT2 isoform, the mu-opioid receptor, and the Nociceptin/Orphanin FQ peptide (NOP) receptor. They show improved metabolic stability and pharmacokinetic profiles in rodents compared to previous series (Alberati et al., 2006).

  • T-Type Calcium Channel Antagonists : Compounds with a substituted 2,8-diazaspiro[4.5]decan-1-one structure have been found to be potent T-type calcium channel inhibitors with modest selectivity over L-type calcium channels. These compounds were designed based on a pharmacophore model and exhibited significant biological activity (Fritch & Krajewski, 2010).

  • PHD2 Inhibitors : A novel complex crystal structure of the PHD2 enzyme with an inhibitor, a 2,8-diazaspiro[4.5]decan-1-one analogue, has been discovered. This structure forms several novel interactions with the enzyme, suggesting a potential therapeutic role in targeting PHD2 (Deng et al., 2013).

  • Antihypertensive Agents : Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been tested as antihypertensive agents. They have shown activity in lowering blood pressure, particularly those substituted in the 4 position, and have been studied for their potential as alpha-adrenergic receptor blockers (Caroon et al., 1981).

  • Neural Calcium Uptake Inhibitors : A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been shown to have a potent inhibitory effect on neural calcium uptake. They also offer protection against brain edema and memory and learning deficits induced by various agents (Tóth et al., 1997).

Eigenschaften

IUPAC Name

4-phenyl-2,8-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-14(6-8-15-9-7-14)12(10-16-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXCWUWCXHNQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(CNC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Synthesis routes and methods I

Procedure details

To a solution of ethyl isonipecotate (20 g, 127 mmol) in dioxane:water (1:1, 120 mL) was added triethylamine (12.87 g, 127 mmol) at 0° C. followed by di-tert-butyl dicarbonate (35.2 g, 161 mmol) and the resulting mixture maintained at this temperature for 2 h. The product was then extracted with ethyl acetate (3×100 mL) and the combined organic extracts washed with HCl (1 N, 100 mL), brine (100 mL), dried over sodium sulfate, filtered and evaporated. Purification by Kugelrohr distillation afforded the title compound (29.0 g, 89%) as a colourless liquid, bp 140° C. at 0.13 mbar. MS: m/e=275.2 (M+NH4).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.87 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

An LDA (14 mmol) solution was prepared by treating diisopropylamine (1.37 g, 14 mmol) with BuLi (1.6 M, 8.5 mL, 14 mmol) at −78° C. in dry THF (10 mL) under argon and allowing to warm up to −20° C. This solution was then cooled to −60° C. added to a solution of 1-benzyl-piperidine-4-ethyl carboxylate (3.05 g, 12 mmol) in THF (8 mL) at −60° C. and allowed to warm up to −40° C. over 1 h whereupon a solution of trans-beta-nitrostyrene (1.93 g, 13 mmol) in THF (8 mL) was added dropwise. The reaction mixture was allowed to warm up to room temperature over 1 h and then quenched with ammonium chloride (saturated, 40 mL) and the product extracted with ethyl acetate (2×40 mL). The combined organic extracts were then washed with brine, dried over sodium sulfate, filtered and evaporated. Purification by chromatography on silica gel eluting with DCM:MeOH (9:1) afforded the title compound (4.1 g, 84%) as a light yellow gum. MS: m/e=397.4 (M+H).
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-benzyl-piperidine 4-ethyl carboxylate
Quantity
3.05 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.93 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Yield
84%

Synthesis routes and methods III

Procedure details

A suspension of rac-8-benzyl-4-phenyl-2,8-diaza-spiro[4.5]decan-1-one (28.8 g, 90 mmol) in MEOH:DCM (4:1, 500 mL) was hydrogenated in the presence of Pd (10% on C, 14 g, 132 mmol) at 2 bar for 48 h at room temperature. After filtration over celite, the reaction mixture was evaporated and the residue dissolved in NaOH (2 N, 200 mL). The product was extracted with DCM (3×150 mL) and the combined organic extracts dried over sodium sulfate. Filtration and evaporation afforded the title compound (13.1 g, 63%) as a white solid after trituration from diethylether. MS: m/e=231.4 (M+H).
Name
rac-8-benzyl-4-phenyl-2,8-diaza-spiro[4.5]decan-1-one
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
catalyst
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
63%

Synthesis routes and methods IV

Procedure details

To a solution of ethyl isonipecotate (20 g, 127 mmol) in dioxane:water (1:1, 120 mlL) was added triethylamine (12.87 g, 127 mmol) at 0° C. followed by di-tert-butylcarbonate (35.2 g, 161 mmol) and the resulting mixture maintained at this temperature for 2 h. The product was then extracted with ethyl acetate (3×100 mL) and the combined organic extracts washed with HCl (1 N, 100 mL), brine (100 miL), dried over sodium sulfate, filtered and evaporated. Purification by Kugelrohr distillation afforded the title compound (29.0 g, 89%) as a colourless liquid, bp 140° C. at 0.13 mbar. MS: m/e=275.2 (M+NH4).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 2
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 3
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 4
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 5
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 6
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.